molecular formula C22H26N6O2S B2439711 6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1421525-06-5

6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No.: B2439711
CAS No.: 1421525-06-5
M. Wt: 438.55
InChI Key: LXLPZCPNLUNKPF-UHFFFAOYSA-N
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Description

6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Properties

IUPAC Name

6-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methyl-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2S/c1-16-7-8-19(17(2)14-16)31(29,30)28-12-10-27(11-13-28)22-15-21(24-18(3)25-22)26-20-6-4-5-9-23-20/h4-9,14-15H,10-13H2,1-3H3,(H,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPZCPNLUNKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)NC4=CC=CC=N4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(pyridin-2-yl)pyrimidin-4-amine, with the CAS number 1421525-06-5, is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N6O2SC_{22}H_{26}N_{6}O_{2}S with a molecular weight of 438.5 g/mol. The compound features a pyrimidine core substituted with a piperazine moiety linked to a sulfonamide group derived from a dimethylphenyl ring. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H26N6O2SC_{22}H_{26}N_{6}O_{2}S
Molecular Weight438.5 g/mol
CAS Number1421525-06-5

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on TASIN analogs, which share structural similarities, showed that modifications in the arylsulfonamide moiety can lead to variations in potency. Notably, a compound with a similar piperazine structure demonstrated an IC50 value of 4.8 nM against colon cancer cell lines, indicating strong antiproliferative properties .

The mechanism of action for this compound involves the inhibition of specific kinases and enzymes associated with cancer proliferation and survival. In particular, it has been noted to interact with the cyclin-dependent kinase (CDK) family, which plays a crucial role in cell cycle regulation . The binding affinity to these targets suggests potential therapeutic applications in oncology.

Anti-Virulence Activity

In addition to its anticancer properties, this compound has shown promise as an anti-virulence agent against bacterial pathogens such as Shigella. It acts by inhibiting the Type III secretion system (T3SS), which is essential for bacterial virulence. The compound's ability to disrupt effector secretion highlights its potential as a novel therapeutic strategy against bacterial infections .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various TASIN analogs found that modifications significantly affected their antiproliferative activity against DLD-1 colon cancer cells. The most potent analogs retained low nanomolar activity while demonstrating good metabolic stability .
  • Inhibition of Bacterial Virulence : Research published in Biochemistry highlighted the effectiveness of this compound in inhibiting the transcriptional activator involved in the T3SS of Shigella, showcasing its dual role in both cancer therapy and infectious disease management .
  • Structure-Activity Relationship (SAR) : The SAR studies emphasize that specific substitutions on the phenyl ring can dramatically alter biological activity. For example, electron-withdrawing groups were found to be detrimental to activity, while certain alkoxy substitutions improved potency .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this one, may exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK4 and CDK6 has been linked to reduced proliferation in cancer cells, making these compounds promising candidates for cancer therapy .

Enzyme Inhibition

The unique structural features of this compound suggest it may act as an inhibitor for specific enzymes involved in disease pathways. Studies have shown that similar pyrimidine-based compounds can inhibit protein kinases that are implicated in various cancers and proliferative diseases .

Pharmacological Studies

The compound's binding affinity to various biological targets is a focus of ongoing pharmacological studies. Understanding these interactions can elucidate its mechanism of action and therapeutic benefits. For instance, research on similar compounds has demonstrated their ability to modulate kinase activities effectively .

Compound Name Structural Features Biological Activity
6-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-aminePyrimidine core with piperazine and sulfonamidePotential CDK inhibitor with anticancer activity
5-Methoxy-N-(2-pyridinyl)-2-thiazolamineThiazole ring instead of pyrimidineAnticancer properties
4-(Piperazin-1-yl)phenolSimplified phenolic structureAntidepressant effects

Case Studies

Several studies have explored the therapeutic potential of pyrimidine derivatives:

  • Inhibition of CDKs : A study demonstrated that certain pyrimidine derivatives effectively inhibited CDK activity in various cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
  • Targeting Kinases : Another research effort focused on the synthesis of related compounds that showed promise in targeting specific kinases involved in oncogenesis. These studies revealed that modifications to the piperazine or sulfonamide groups could enhance selectivity and potency against specific cancer types .
  • Pharmacodynamics and Toxicology : Investigations into the pharmacodynamics of this compound have indicated favorable profiles regarding toxicity and bioavailability, making it a suitable candidate for further development in clinical settings .

Q & A

Q. Notes

  • Citations reflect methodologies from peer-reviewed journals (e.g., crystallography in , synthesis in ).
  • Advanced questions emphasize mechanistic analysis and interdisciplinary approaches (e.g., computational + experimental validation).

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